A Technical Guide to 2-Morpholinobenzaldehyde: Synthesis, Properties, and Applications
A Technical Guide to 2-Morpholinobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinobenzaldehyde, identified by CAS number 58028-76-5, is a substituted aromatic aldehyde featuring a morpholine ring attached to the ortho position of a benzaldehyde molecule.[1] This strategic placement of the morpholine moiety, a privileged heterocycle in medicinal chemistry, makes 2-Morpholinobenzaldehyde a valuable building block for the synthesis of complex organic molecules and pharmaceutical intermediates.[2] Its dual functionality—a reactive aldehyde group and a versatile morpholine ring—allows for a wide range of chemical transformations, positioning it as a key precursor in the development of novel therapeutic agents and other fine chemicals. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications in research and drug discovery.
Core Properties
The fundamental properties of 2-Morpholinobenzaldehyde are summarized below, providing essential data for its handling, storage, and use in experimental settings.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 58028-76-5[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1][3] |
| Synonyms | 2-(4-Morpholinyl)benzaldehyde, 4-(2-Formylphenyl)morpholine[1] |
| SMILES | C1COCCN1C2=CC=CC=C2C=O[1] |
| MDL Number | MFCD00662562[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 191.23 g/mol [3][4] |
| Appearance | Data not available for 2-isomer; 4-isomer is a light yellow to orange powder/crystal.[5] |
| Melting Point | Data not available for 2-isomer; 4-isomer is 65-69 °C.[5] |
| Boiling Point (Predicted) | Data not available for 2-isomer; 4-isomer is 365.5 ± 37.0 °C.[5][6] |
| Density (Predicted) | Data not available for 2-isomer; 4-isomer is 1.2 ± 0.1 g/cm³.[6] |
| Solubility | Data not available for 2-isomer; 4-isomer is soluble in methanol.[5] |
| pKa (Predicted) | Data not available for 2-isomer; 4-isomer is 1.87 ± 0.40.[5][7] |
Table 3: Safety and Handling
| Category | Information |
| Hazard Class | Irritant[1] |
| Hazard Symbol | Xi[1] |
| Risk Codes | R52: Harmful to aquatic organisms.[1] |
| Safety Codes | S24/25: Avoid contact with skin and eyes.[1] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and safety goggles.[8][9] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[8] |
Synthesis and Reactivity
The primary route for synthesizing 2-Morpholinobenzaldehyde is through a nucleophilic aromatic substitution reaction. This involves reacting an ortho-substituted benzaldehyde, typically with a good leaving group like fluorine or chlorine (e.g., 2-fluorobenzaldehyde), with morpholine in the presence of a base.
Experimental Protocol: Synthesis of Morpholinobenzaldehydes
The following is a generalized protocol adapted from the synthesis of the isomeric 4-Morpholinobenzaldehyde, which follows the same chemical principles.[10]
Materials:
-
2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde)
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in DMF.
-
Addition of Reagents: Add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 100°C and stir at reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.
-
Precipitation: Slowly pour the resulting concentrate into ice-cold water with vigorous stirring to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purification: Recrystallize the crude product from methanol to yield pure 2-Morpholinobenzaldehyde.
References
- 1. 2-Morpholinobenzaldehyde | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 6. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
